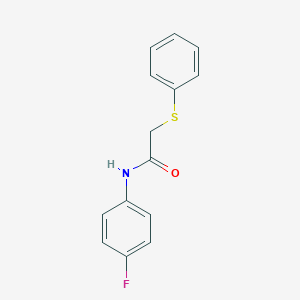

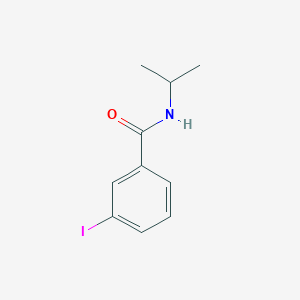

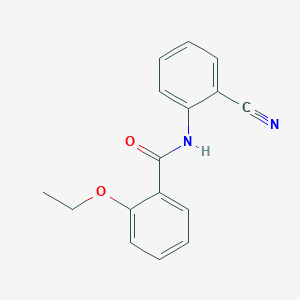

![molecular formula C23H29N3O5S2 B411132 6,8-双((4-甲基哌啶-1-基)磺酰基)苯并[cd]吲哚-2(1H)-酮 CAS No. 425402-68-2](/img/structure/B411132.png)

6,8-双((4-甲基哌啶-1-基)磺酰基)苯并[cd]吲哚-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one, also known as BIS, is a chemical compound that has gained increasing attention in scientific research due to its unique properties. BIS is a potent inhibitor of specific protein-protein interactions that are essential for the growth and survival of cancer cells.

作用机制

Target of Action

It’s known that sulfonamide-based indole analogs have been associated with a variety of pharmacological actions .

Mode of Action

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group .

Biochemical Pathways

Indole derivatives have been associated with a variety of biological effects and possess anti-inflammatory, antitubercular, antidiabetic properties, antioxidant, anticancer, anticholinesterases, and antiviral properties .

Result of Action

Indole derivatives have been associated with a variety of biological effects .

实验室实验的优点和局限性

One advantage of 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is its specificity for the MDM2-p53 interaction, which makes it a promising candidate for cancer therapy. 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one has also been found to be effective against cancer cells that are resistant to standard chemotherapy drugs. However, 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one has some limitations for lab experiments, including its low solubility in water and its tendency to form aggregates.

未来方向

There are several future directions for research on 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one. One area of research is the development of more efficient synthesis methods for 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one. Another area of research is the optimization of 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one for cancer therapy, including the development of more potent and selective analogs. Additionally, the potential use of 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one in combination with other cancer therapies is an area of interest. Finally, the investigation of the mechanism of action of 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one and its effects on other cellular pathways is an important area of future research.

合成方法

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one can be synthesized through a multi-step process involving several chemical reactions. The synthesis of 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one involves the reaction of 4-methylpiperidine with 2-nitrobenzaldehyde, followed by reduction to form the corresponding amine. The amine is then reacted with benzo[cd]indol-2(1H)-one in the presence of a sulfonyl chloride to form 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one.

科学研究应用

抗菌活性

该化合物中的吲哚部分与抗菌作用有关。研究人员已经探索了它作为抗菌剂的潜力,特别是在针对细菌菌株方面。 关于其作用机制和对特定病原体的功效的研究正在进行中 .

抗惊厥特性

研究表明,6,8-双((4-甲基哌啶-1-基)磺酰基)苯并[cd]吲哚-2(1H)-酮可能具有抗惊厥活性。研究人员已经评估了它在癫痫和癫痫发作障碍动物模型中的效果。 需要进一步的研究来阐明其精确的作用方式和潜在的临床应用 .

抗真菌潜力

该化合物的吲哚骨架也因其抗真菌特性而受到关注。研究人员已经探索了它对各种真菌物种(包括皮肤癣菌和念珠菌菌株)的功效。 研究人员的目标是优化其结构以增强抗真菌活性 .

抗疟疾应用

包括该化合物在内的吲哚衍生物作为抗疟疾剂已显示出希望。研究人员已经研究了它们抑制疟原虫生长和破坏寄生虫生命周期的能力。 目标是开发具有更高效性和更少副作用的新型抗疟疾药物 .

抗糖尿病作用

初步研究表明,6,8-双((4-甲基哌啶-1-基)磺酰基)苯并[cd]吲哚-2(1H)-酮可能具有抗糖尿病特性。研究人员已经探索了它对葡萄糖代谢、胰岛素敏感性和相关途径的影响。 需要进一步的研究来验证其作为糖尿病管理治疗剂的潜力 .

抗抑郁和神经保护作用

该化合物的吲哚核心与神经保护作用有关。研究人员已经研究了它作为抗抑郁剂的潜力,重点关注它对神经递质系统和神经元健康的影响。 了解它与受体和信号通路的相互作用对于未来的药物开发至关重要 .

总之,6,8-双((4-甲基哌啶-1-基)磺酰基)苯并[cd]吲哚-2(1H)-酮在各个领域都很有前景,从抗菌应用到神经疾病的潜在治疗方法。 持续的研究将揭示其药理学特性的更多方面,并指导其开发以用于临床应用 . 如果你想了解更多信息或有任何其他要求,请随时询问!

属性

IUPAC Name |

6,8-bis[(4-methylpiperidin-1-yl)sulfonyl]-1H-benzo[cd]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S2/c1-15-6-10-25(11-7-15)32(28,29)19-14-20(33(30,31)26-12-8-16(2)9-13-26)22-21-17(19)4-3-5-18(21)23(27)24-22/h3-5,14-16H,6-13H2,1-2H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOSWSHTFJYHAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCC(CC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

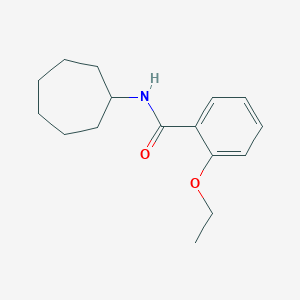

![4-[(2-Methoxy-5-methylanilino)carbonyl]phenyl acetate](/img/structure/B411057.png)

![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)